molecular formula C24H20BrNO4 B3042146 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid CAS No. 517905-85-0

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid

Cat. No. B3042146
CAS RN: 517905-85-0
M. Wt: 466.3 g/mol
InChI Key: KGNRGFVZQISFCT-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Homologation

  • The compound has been successfully applied in the synthesis of N-Fmoc-protected β-amino acids using the Arndt-Eistert protocol. This process leads to enantiomerically pure β-amino acids with high yield, demonstrating its utility in organic synthesis and amino acid modification (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

Biologic Evaluation and Imaging

  • The compound's enantiomers have been synthesized and evaluated in a rat brain tumor model. This study used cell uptake assays, biodistribution studies, and micro-positron emission tomography, indicating its potential in brain tumor imaging (McConathy et al., 2010).

Peptide Drug Discovery

  • It has been used in synthesizing differentially protected azatryptophan derivatives, playing a significant role in peptide-based drug discovery. This synthesis demonstrates its versatility in creating novel compounds for medicinal applications (Nimje et al., 2020).

Solid-Phase Peptide Synthesis

  • The compound is instrumental in the asymmetric synthesis of amino acid derivatives, such as 3'-phosphono-L-tyrosine, used in biologically active peptides. This application showcases its role in the development of therapeutic peptides and drug design (Paladino et al., 1993).

Crystallography and Molecular Packing

  • Its derivatives have been used in crystallography studies to understand molecular packing and interactions, such as in (S)-2-methoxy-2-(9-phenanthryl)propanoic acid and related compounds. These studies are crucial for understanding compound stability and behavior in different environments (Ichikawa et al., 2010).

Chemical Synthesis and Structural Investigation

  • The compound has been characterized using X-ray crystallography, spectroscopy, and DFT, providing insights into its structure and behavior. This information is vital for the development of new chemical entities (Venkatesan et al., 2016).

Photocatalysis and Arylation

  • A derivative of this compound has been used as a photocatalyst for the decarboxylative arylation of α-amino acids and α-oxy acids, demonstrating its potential in synthetic organic chemistry (Chen, Lu, & Wang, 2019).

properties

IUPAC Name

(3R)-3-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNRGFVZQISFCT-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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